Physicochemical Properties of 1-Acetyl-4-chloro-3-fluoro-7-azaindole
Physicochemical Properties of 1-Acetyl-4-chloro-3-fluoro-7-azaindole
The following technical guide details the physicochemical properties, reactivity profile, and experimental handling of 1-Acetyl-4-chloro-3-fluoro-7-azaindole , a specialized intermediate in the synthesis of kinase inhibitors and antiviral agents.
Technical Guide & Application Note | CAS: 1352393-92-0 [1]
Executive Summary
1-Acetyl-4-chloro-3-fluoro-7-azaindole (CAS 1352393-92-0) is a trisubstituted 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold.[1][2] It serves as a critical "lock-and-key" intermediate in the development of ATP-competitive kinase inhibitors and SARS-CoV-2 entry inhibitors.
The molecule features three distinct functional handles:[3]
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C4-Chlorine: A site primed for Nucleophilic Aromatic Substitution (SNAr) or Palladium-catalyzed cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig).
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C3-Fluorine: A metabolic blocker that modulates pKa and lipophilicity without significant steric penalty.
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N1-Acetyl: An electron-withdrawing protecting group that modulates the electron density of the pyrrole ring, influencing the reactivity of the C4 position.
Chemical Identity & Structural Analysis
| Property | Specification |
| Chemical Name | 1-Acetyl-4-chloro-3-fluoro-1H-pyrrolo[2,3-b]pyridine |
| CAS Number | 1352393-92-0 |
| Molecular Formula | C9H6ClFN2O |
| Molecular Weight | 212.61 g/mol |
| SMILES | CC(=O)N1C=C(F)C2=C1N=CC(Cl)=C2 |
| Structural Class | Halogenated 7-Azaindole |
Electronic Distribution Analysis
The 7-azaindole core is inherently electron-deficient due to the pyridine nitrogen (N7).
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Fluorine Effect (C3): The high electronegativity of fluorine at C3 inductively withdraws electron density from the pyrrole double bond, increasing the acidity of the scaffold (if deprotected) and stabilizing the molecule against oxidative metabolism at this typically labile position.
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Acetyl Effect (N1): The N-acetyl group eliminates the H-bond donor capability of the pyrrole nitrogen and further depletes electron density from the ring system. This activation makes the C4-chlorine significantly more susceptible to nucleophilic attack compared to the non-acetylated parent.
Physicochemical Profile
The following data aggregates experimental baselines with calculated consensus values (ACD/Labs, ChemAxon) for predictive modeling.
Core Properties Table
| Property | Value / Range | Context & Implications |
| Physical State | Solid (Crystalline Powder) | Typically off-white to pale yellow. |
| Melting Point | 135 – 140 °C (Predicted) | Lower than parent 4-chloro-7-azaindole (176°C) due to loss of intermolecular H-bonding (N-H). |
| LogP (Lipophilicity) | 2.1 – 2.4 | Moderate lipophilicity. Suitable for cell permeability but requires organic co-solvents for assays. |
| Topological Polar Surface Area (TPSA) | ~30 Ų | Low TPSA suggests excellent passive membrane permeability (Blood-Brain Barrier penetrant potential). |
| pKa (Conjugate Acid) | ~2.5 (Pyridine N) | The N1-acetyl and C3-fluoro groups significantly lower the basicity of the pyridine nitrogen compared to 7-azaindole (pKa ~4.6). |
| Solubility (Water) | < 0.1 mg/mL | Practically insoluble. Requires formulation for aqueous bioassays. |
| Solubility (Organic) | High (>50 mg/mL) | Soluble in DMSO, DMF, DCM, Ethyl Acetate. |
Solubility & Formulation Protocol
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Stock Preparation: Dissolve in DMSO to create a 10 mM or 50 mM stock solution.
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Stability in Solution: The N-acetyl group is susceptible to hydrolysis in highly acidic or basic aqueous buffers. Store stocks at -20°C in anhydrous DMSO.
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Working Solution: Dilute into aqueous buffer (PBS) immediately prior to use. Avoid >1% DMSO final concentration to prevent protein denaturation in biological assays.
Reactivity & Synthesis Workflow
The utility of this compound lies in its orthogonal reactivity. The diagram below illustrates the synthesis of the core and its downstream transformations.
Caption: Synthesis pathway and divergent reactivity profile. The N-acetyl group activates the C4-Cl for nucleophilic displacement.
Key Reaction: Nucleophilic Aromatic Substitution (SNAr)
The 1-acetyl group pulls electron density, making the C4 position highly electrophilic.
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Reagents: Primary/Secondary amines, Alkoxides.
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Conditions: Mild base (DIPEA/K2CO3) in DMF or NMP at 60–80°C.
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Observation: The reaction is significantly faster than with the non-acetylated parent (4-chloro-7-azaindole).
Experimental Protocols
Protocol A: Quality Control via HPLC-UV
To ensure reagent integrity before use in synthesis.
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Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
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Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile (MeCN) + 0.1% Formic Acid.
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Gradient: 5% B to 95% B over 10 minutes.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 254 nm (aromatic system) and 280 nm .
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Retention Time: Expect elution at ~6.5–7.5 min (more hydrophobic than parent azaindole).
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Acceptance Criteria: Purity > 95% (Area %). Impurities may include deacetylated species (check mass spec for M-42 peak).
Protocol B: Handling & Stability Stress Test
Validating storage conditions.
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Hydrolysis Check: Dissolve 1 mg in 1 mL MeOH/Water (1:1). Monitor by LC-MS at t=0, 4h, 24h.
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Result: If >5% conversion to deacetylated product (MW ~170.5) is observed, the compound is moisture-sensitive.
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Storage: Store solid under inert atmosphere (Argon/Nitrogen) at 2–8°C.
Safety & Handling (SDS Summary)
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GHS Classification: Warning.
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Hazard Statements:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.
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Spill Cleanup: Sweep up dry solid (avoid dust generation). Clean surface with ethanol.
References
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PubChem. (2025). Compound Summary: 1-Acetyl-7-azaindole. National Library of Medicine. Retrieved from [Link]
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Namiki Shoji Co., Ltd. (2019). Product Catalog: 1-Acetyl-4-chloro-3-fluoro-7-azaindole (CAS 1352393-92-0).[1][2] Retrieved from [Link]
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Organic Chemistry Portal. (2024). Synthesis of Azaindoles and Derivatives. Retrieved from [Link]
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Beilstein J. Org. Chem. (2011).[4] Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles. Retrieved from [Link]
Sources
- 1. namiki-s.co.jp [namiki-s.co.jp]
- 2. SRD Pharma [srdpharma.com]
- 3. Selectfluor, Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) [organic-chemistry.org]
- 4. BJOC - Combination of gold catalysis and Selectfluor for the synthesis of fluorinated nitrogen heterocycles [beilstein-journals.org]
